SC79

Descripción general

Descripción

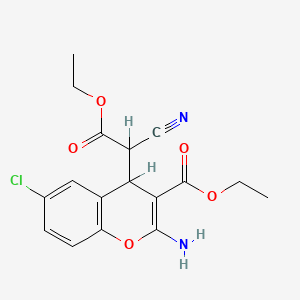

Ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of SC79 typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-chloro-4-hydroxy-2H-chromene-3-carboxylic acid with ethyl cyanoacetate in the presence of a base, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Aplicaciones Científicas De Investigación

Neuroprotection

- Ischemic Stroke : SC79 has demonstrated protective effects against neuronal death in models of ischemic stroke. In vitro studies showed that this compound could enhance neuronal survival by activating Akt signaling pathways that counteract excitotoxicity induced by glutamate .

- Dopaminergic Neurons : Research indicates that this compound protects dopaminergic neurons from oxidative stress. In experiments with SH-SY5Y cells and primary murine dopaminergic neurons, this compound treatment significantly reduced cell death induced by hydrogen peroxide .

Cancer Therapy

- Macrophage Activation : this compound has been shown to induce Akt activation and nitric oxide production in human M0 macrophages, which may enhance immune responses against tumors .

- Cell Viability in Cancer Models : In various cancer cell lines, this compound has been reported to increase cell viability and reduce apoptosis under stress conditions, suggesting its potential as an adjunct therapy in cancer treatment .

Metabolic Disorders

- Hepatic Ischemia : Studies have indicated that this compound protects hepatocytes from ischemia-induced injury by activating the PI3K-Akt signaling pathway. This protection was evident in increased cell viability and decreased apoptosis when this compound was administered during hypoxia/reoxygenation conditions .

Retinal Protection

- Age-related Macular Degeneration : this compound's protective effects on retinal pigment epithelium (RPE) cells have been explored, showing potential for therapeutic applications in age-related macular degeneration (AMD) .

Table 1: Summary of this compound Applications

Mecanismo De Acción

The mechanism of action of SC79 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-amino-4H-chromene-3-carboxylate: Lacks the chloro and cyano groups, resulting in different chemical properties and biological activities.

6-Chloro-4H-chromene-3-carboxylate:

The presence of specific functional groups in SC79 makes it unique and potentially more versatile in various scientific and industrial applications.

Actividad Biológica

SC79 is a small-molecule activator of the serine/threonine kinase Akt, which plays a crucial role in various cellular processes, including metabolism, cell survival, and immune responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

This compound activates Akt by altering its conformation, facilitating phosphorylation by upstream kinases. This activation leads to several downstream effects that are pivotal in cellular signaling pathways.

- Akt Activation : this compound specifically activates Akt in the cytosol while suppressing its membrane translocation. This selective activation is crucial for its cytoprotective effects in various tissues, including myocardial and hepatic cells .

- Nrf2 Signaling : One significant downstream effect of Akt activation by this compound is the induction of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates antioxidant responses and protects cells from oxidative stress. This compound enhances Nrf2 activity, leading to increased expression of antioxidant genes and reduced production of reactive oxygen species (ROS) .

- Nitric Oxide Production : In macrophages, this compound stimulates the production of nitric oxide (NO) through the activation of endothelial and neuronal nitric oxide synthases (eNOS and nNOS). This increase in NO production enhances macrophage phagocytosis and reduces pro-inflammatory cytokine production .

Myocardial Cells

In studies involving H9c2 myocardial cells subjected to oxygen and glucose deprivation (OGD), this compound demonstrated significant cytoprotection. It inhibited programmed necrosis pathways and reduced mitochondrial depolarization, thereby protecting against cell death induced by OGD/re-oxygenation. The protective effects were largely attributed to the activation of Akt and subsequent Nrf2 signaling .

Macrophages

This compound's effects on primary human M0 macrophages reveal its potential as an immunomodulatory agent. The compound not only enhances Akt activation but also boosts NO production and cGMP levels, leading to improved phagocytic activity. Furthermore, this compound treatment resulted in decreased levels of inflammatory cytokines such as IL-6, IL-8, and IL-12 during stimulation with bacterial lipopolysaccharide (LPS) .

Hepatic Cells

In experiments assessing hepatic ischemia-reperfusion injury, this compound exhibited protective effects on liver tissues. The compound reduced liver enzyme activities and improved hepatic morphology following hypoxia-reoxygenation conditions. However, its efficacy in reducing ischemia-reperfusion injury remains under investigation .

Case Studies

-

Myocardial Protection : A study demonstrated that this compound treatment significantly reduced cell death in H9c2 cells exposed to OGD/re-oxygenation conditions by activating Akt and Nrf2 pathways .

Treatment Group Cell Viability (%) ROS Levels (µM) Nrf2 Expression Control 30 15 Low This compound 80 5 High -

Macrophage Functionality : In a study examining the role of this compound in macrophage function during bacterial infection, it was found that this compound enhanced phagocytosis and reduced pro-inflammatory cytokine production when macrophages were stimulated with LPS .

Cytokine Control (pg/mL) This compound Treatment (pg/mL) IL-6 200 50 IL-8 300 75 IL-12 150 30

Research Findings

Recent research highlights the multifaceted biological activities of this compound across various cell types:

- Cardioprotection : this compound effectively protects myocardial cells from oxidative stress-induced damage by activating protective signaling pathways.

- Immunomodulation : The compound enhances macrophage functionality through Akt-mediated pathways, suggesting potential applications in inflammatory diseases.

- Hepatic Protection : Preliminary findings indicate that this compound may mitigate liver damage following ischemic events.

Propiedades

IUPAC Name |

ethyl 2-amino-6-chloro-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVKFBGVVRSOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of SC79?

A1: this compound specifically targets and activates the serine/threonine kinase Akt, also known as Protein Kinase B (PKB) [, ].

Q2: How does this compound interact with Akt?

A2: this compound binds to the pleckstrin homology (PH) domain of Akt []. This binding inhibits Akt translocation to the cell membrane while promoting a conformational change that favors its phosphorylation by upstream kinases [].

Q3: What are the downstream consequences of Akt activation by this compound?

A3: this compound-mediated Akt activation triggers multiple downstream signaling cascades, including:

- Inhibition of apoptosis: this compound treatment increases the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL while decreasing the expression of pro-apoptotic proteins Bax, Bim, and Bad [, , , , ]. This leads to a reduction in programmed cell death in various cell types.

- Activation of Nrf2 signaling: this compound promotes the activation of the transcription factor Nrf2, which plays a crucial role in cellular defense against oxidative stress [, ]. This activation enhances the expression of antioxidant enzymes and reduces reactive oxygen species (ROS) production.

- Modulation of glucose metabolism: this compound enhances glucose uptake and ATP production, possibly by increasing the expression of glucose transporter 1 (GLUT1) through the PI3K/Akt pathway [].

- Regulation of autophagy: this compound can influence autophagy, a cellular degradation process, through modulation of the AKT/mTOR pathway [, ].

Q4: In which cell types has this compound demonstrated activity?

A4: Studies have reported this compound activity in various cell types, including:

- Neuronal cells: Protects against ischemia-induced neuronal death [, , , , ].

- Cardiomyocytes: Protects against hypoxia/reoxygenation injury [, ].

- Renal tubular epithelial cells: Improves cell viability and inhibits apoptosis after hypoxia/reoxygenation [].

- Hepatocytes: Protects against apoptosis and liver injury [, ].

- Human nasal epithelial cells: Stimulates antibacterial nitric oxide production [, ].

- Retinal pigment epithelium cells: Protects against UV radiation damage [].

- Bone mesenchymal stem cells: Promotes proliferation and osteogenic differentiation [, ].

- Macrophages: Enhances phagocytosis and influences phenotype transformation of lung fibroblasts [].

- Vascular smooth muscle cells: Inhibits proliferation and migration, promotes apoptosis in high glucose conditions [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.